molecular formula C6H9ClN2O2S2 B2459290 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride CAS No. 1909306-40-6

2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride

Cat. No.: B2459290
CAS No.: 1909306-40-6
M. Wt: 240.72
InChI Key: YKVCHZPLUIPKTD-UHFFFAOYSA-N
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Description

2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride is a complex organic compound with a unique structure that includes both a thiopyrano and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2.ClH/c7-6-8-4-1-2-12(9,10)3-5(4)11-6;/h1-3H2,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVCHZPLUIPKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(S2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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